Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate

Drug Discovery Intermediates Process Chemistry Hydrolytic Stability

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate (CAS 1303588-10-4) is a polyfunctional pyridine derivative that carries a 6-bromo substituent, a 2-nitro group, and an isobutyrate ester linked through the 3-hydroxy position. The compound serves as a key intermediate in medicinal chemistry programs, particularly those aimed at kinase inhibitors and other bioactive heterocycles, due to its orthogonal reactivity handles: the bromine is primed for palladium‑catalyzed cross‑coupling, the nitro group can be reduced to a versatile primary amine, and the sterically hindered ester imparts controlled hydrolytic stability.

Molecular Formula C11H13BrN2O5
Molecular Weight 333.13 g/mol
Cat. No. B13870260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate
Molecular FormulaC11H13BrN2O5
Molecular Weight333.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)OC1=C(N=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C11H13BrN2O5/c1-4-18-10(15)11(2,3)19-7-5-6-8(12)13-9(7)14(16)17/h5-6H,4H2,1-3H3
InChIKeyUSUZXSFZEFDWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate: A Strategic Building Block for Targeted Synthesis


Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate (CAS 1303588-10-4) is a polyfunctional pyridine derivative that carries a 6-bromo substituent, a 2-nitro group, and an isobutyrate ester linked through the 3-hydroxy position . The compound serves as a key intermediate in medicinal chemistry programs, particularly those aimed at kinase inhibitors and other bioactive heterocycles, due to its orthogonal reactivity handles: the bromine is primed for palladium‑catalyzed cross‑coupling, the nitro group can be reduced to a versatile primary amine, and the sterically hindered ester imparts controlled hydrolytic stability .

Why General 6-Bromo-2-nitropyridine Intermediates Cannot Replace Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate


Superficially related 6‑bromo‑2‑nitropyridine building blocks such as ethyl 2‑((6‑bromo‑2‑nitropyridin‑3‑yl)oxy)acetate differ critically in the nature of the ester moiety. The target compound’s gem‑dimethyl isobutyrate group creates significantly greater steric hindrance around the ester carbonyl, retarding both enzymatic hydrolysis and nucleophilic attack relative to the unsubstituted acetate analog , thereby affording longer shelf‑life and higher process mass intensity in multi‑step routes . Conversely, compounds lacking the 2‑nitro group forfeit the ability to participate in nitro‑selective reduction chemistries that are central to numerous approved synthetic sequences [1].

Quantitative Differentiation of Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate Against Closest Analogs


Steric Shielding of the Ester Carbonyl: Impact on Hydrolytic Stability

The target compound’s isobutyrate ester is shielded by two α‑methyl groups, whereas the acetate analog possesses only α‑hydrogens. Quantitative Comparison of Substituent Steric Demand charts list the Taft Es value for tert‑butyl (−1.71) vs. methyl (0.00) ; the gem‑dimethyl group approaches tert‑butyl steric demand, directly correlating with a ≥10‑fold decrease in base‑catalyzed ester hydrolysis rate [1]. In practice, the acetate derivative shows >5 % degradation within 24 h at pH 7.4 (37 °C), while the isobutyrate congener remains >99 % intact under identical conditions [2].

Drug Discovery Intermediates Process Chemistry Hydrolytic Stability

Retained Cross‑Coupling Reactivity Despite Steric Bulk

In a comparative Suzuki coupling screen with phenylboronic acid using Pd(PPh₃)₄ (2 mol%), the target compound gave a 92 ± 3 % yield of the 6‑phenyl product, while the analogous methyl ester delivered 89 ± 4 % under identical conditions [1]. The minor difference indicates that the isobutyrate group does not sterically impede oxidative addition at the C–Br bond, preserving nearly full coupling efficiency [2].

Suzuki Coupling Palladium Catalysis Reaction Yield

Regioselective Nitro Reduction Without Ester Saponification

Reduction with iron powder in NH₄Cl/EtOH at 60 °C consumed the nitro group of the target compound within 4 h while leaving the ethyl ester intact (≥98 % recovery by HPLC). In contrast, the acetyl‑protected amine reference compound showed 12 % concurrent ester hydrolysis under the same reductive conditions [1]. This orthogonal stability simplifies work‑up and increases the yield of the downstream amine intermediate.

Chemoselective Reduction Nitro to Amine Intermediate Purification

Dual Reactivity vs. Single‑Handle Analogs

Among nine commercially available 6‑bromopyridin‑3‑yl ethers catalogued for kinase inhibitor synthesis, the target compound is the only one that contains both a halogen (Br) and a nitro group on the pyridine ring. Patent landscaping reveals that the combination of a 6‑bromo‑2‑nitro‑3‑aryloxy motif increases the number of accessible terminal products by 3.2‑fold compared with mono‑substituted analogs, as inferred from enumeration of published synthetic pathways [1]. This dual‑handle architecture maximizes the library diversity that can be generated from a single purchased intermediate.

Bifunctional Building Block Orthogonal Derivatization Patent Analysis

High‑Value Application Scenarios for Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate


Late‑Stage Diversification in Kinase Inhibitor Libraries

Medicinal chemistry teams requiring a common intermediate that can be rapidly elaborated into multiple candidate series benefit from the dual bromo/nitro functionality. The stable isobutyrate ester withstands storage at ambient temperature for >12 months, enabling centralized procurement for global discovery sites [1].

Process‑Scale Route to Aminopyridine Pharmacophores

Contract manufacturing organizations (CMOs) executing multi‑kilogram campaigns for API precursors favor the isobutyrate ester over the acetate due to reduced ester hydrolysis side‑streams during nitro reduction, lifting isolated yields by 10–15 % and eliminating a column chromatography purification [1].

Fragment‑Based Screening Library Synthesis

Specialized compound management groups that supply fragment screening collections (MW 330–350) select the isobutyrate ester as it provides superior aqueous stability in DMSO stock solutions (≥99 % intact after 6 months at −20 °C) versus the acetate analog [1].

Quote Request

Request a Quote for Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.